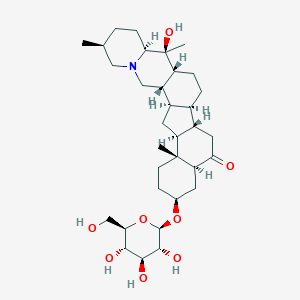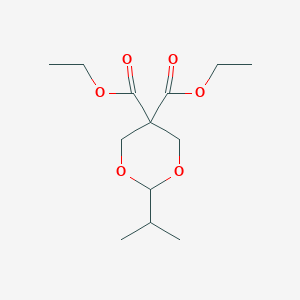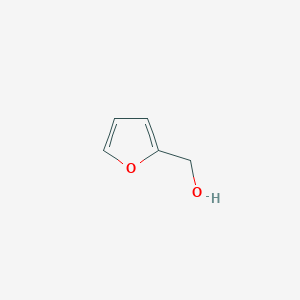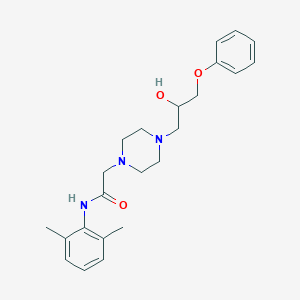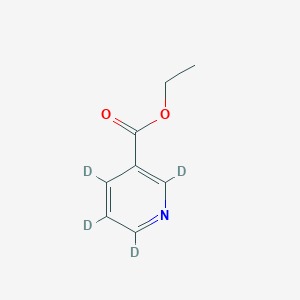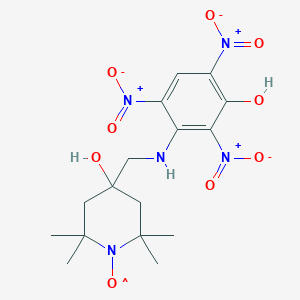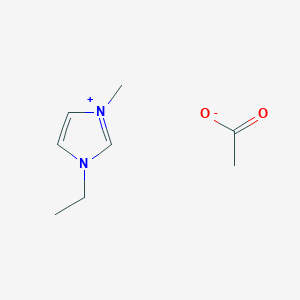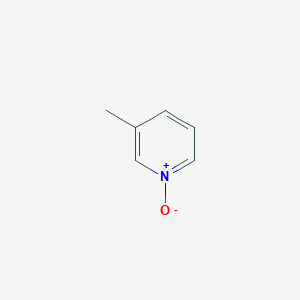
Pyrazine-2-carbothioamide
Overview
Description
Mechanism of Action
Target of Action
Pyrazine-2-carbothioamide, also known as Pyrazine-2-thiocarboxamide, is a derivative of Pyrazinamide . Pyrazinamide is a unique antituberculosis (anti-TB) drug that plays a key role in shortening TB therapy . The primary target of Pyrazinamide and its derivatives is Mycobacterium tuberculosis .
Mode of Action
This compound, like Pyrazinamide, is a prodrug that is converted into the active form, pyrazinoic acid, within M. tuberculosis by the action of pyrazinamidase, a nicotinamidase encoded by the gene pncA . This active form inhibits multiple targets such as energy production, trans-translation, and perhaps pantothenate/coenzyme A required for persister survival .
Biochemical Pathways
Pharmacokinetics
It is suggested that derivatives of pyrazinamide might have a longer half-life, higher bioavailability, and be more effective compared to innovative medicines found by standard drug design and development methods .
Result of Action
The result of this compound’s action is the inhibition of M. tuberculosis growth. It kills nonreplicating persisters that other TB drugs fail to kill, making it an essential drug for inclusion in any drug combinations for treating drug-susceptible and drug-resistant TB such as multidrug-resistant TB .
Action Environment
The action environment of this compound is within the bacterial cell of M tuberculosisIt is known that the emergence of multidrug-resistant tb strains demands the development of new molecular scaffolds, such as this compound .
Biochemical Analysis
Biochemical Properties
Pyrazine-2-carbothioamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For example, this compound has been studied for its potential to inhibit the enzyme InhA, which is involved in the synthesis of mycolic acids in Mycobacterium tuberculosis . This inhibition can disrupt the bacterial cell wall synthesis, making it a potential candidate for anti-tuberculosis therapy.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the expression of genes involved in stress response and apoptosis. This modulation can lead to changes in cell survival and proliferation, making it a compound of interest in cancer research .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, this compound binds to the InhA enzyme, inhibiting its activity and thereby affecting the synthesis of mycolic acids . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to considerIn vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity. At high doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting key enzymes in these pathways. For example, the inhibition of InhA by this compound disrupts the synthesis of mycolic acids, leading to changes in the overall metabolic profile of Mycobacterium tuberculosis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. Studies have shown that this compound can be efficiently taken up by bacterial cells, where it exerts its inhibitory effects on target enzymes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. In bacterial cells, this compound localizes to the cytoplasm, where it interacts with enzymes involved in cell wall synthesis . This localization is essential for its inhibitory effects on mycolic acid synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazine-2-thio Carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to yield the corresponding acyl chloride. This acyl chloride is then treated with amines to produce pyrazine-2-carboxamides . due to the toxic nature of thionyl chloride, alternative methods such as the Yamaguchi reaction have been explored. This reaction involves the use of 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, along with 4-dimethylaminopyridine and triethylamine .
Industrial Production Methods: Industrial production of Pyrazine-2-thio Carboxamide can be achieved through automated flow preparation methods. This involves the use of a multi-step flow preparation system, which allows for the efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions: Pyrazine-2-thio Carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine-2-carboxylic acid.
Reduction: Reduction reactions can yield pyrazine-2-carboxamide.
Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Pyrazine-2-carboxylic acid.
Reduction: Pyrazine-2-carboxamide.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Pyrazine-2-thio Carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the synthesis of various pharmaceutical intermediates.
Comparison with Similar Compounds
Pyrazinamide: An important first-line drug for tuberculosis treatment, known for its similar mechanism of action and structure.
Pyrazine-2-carboxamide: A reduced derivative of Pyrazine-2-thio Carboxamide, used in similar applications.
N-(4-chlorophenyl)pyrazine-2-carboxamide: A derivative with enhanced antitubercular activity.
Uniqueness: Pyrazine-2-thio Carboxamide is unique due to its sulfur-containing structure, which imparts distinct chemical properties and biological activities compared to its oxygen-containing analogs. Its potential as an antituberculosis agent, particularly against drug-resistant strains, highlights its significance in medicinal chemistry .
Properties
IUPAC Name |
pyrazine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIURPUMROGYCLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196699 | |
| Record name | Pyrazinecarboxamide, thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4604-72-2 | |
| Record name | 2-Pyrazinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4604-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazinethiocarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004604722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiopyrazinamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18377 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrazinecarboxamide, thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrazine-2-carbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRAZINETHIOCARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI046KHA6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural difference between the pyrazine derivatives studied in the research papers and what impact does this have on their activity against Mycobacterium tuberculosis ?
A: The research papers [, ] explore a range of pyrazine derivatives, focusing on modifications at the 6-position of the pyrazine ring. These modifications include various alkyl amino groups (6-RNH-), dialkylhydrazino groups (6-R2NNH-), alkoxy groups, and phenoxy groups. All derivatives were synthesized as pyrazine-2-carbothioamides. The studies aimed to evaluate how these structural changes influence the compounds' tuberculostatic activity.
Q2: What is the minimum inhibitory concentration (MIC) range observed for the pyrazine derivatives against Mycobacterium tuberculosis?
A: The research revealed a range of MIC values for the different pyrazine derivatives against Mycobacterium tuberculosis. * In one study [], pyrazine amidines and amidoximes displayed MIC values between 31.5 µg/cm3 and 2000 µg/cm3, indicating relatively weak activity. * Another study [] focusing on 6-alkyl amino and 6-dialkylhydrazino pyrazine-2-carbothioamides showed activity within the range of 15.6 µg/cm3 to 250 µg/cm3.
Q3: Were there any limitations or challenges encountered during the research on these pyrazine derivatives?
A: One significant challenge encountered was the lack of in vivo efficacy observed for the most promising compound identified in vitro []. This highlights a common hurdle in drug development, where promising in vitro activity does not always translate to success in animal models or clinical settings. Further research is necessary to understand the factors contributing to this discrepancy and to optimize the compounds for improved in vivo efficacy.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine](/img/structure/B133912.png)


